7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperidine compounds. Common synthetic routes may involve:
- Alkylation reactions to introduce the benzyl and methyl groups.
- Cyclization reactions to form the purine ring structure.
- N-alkylation to attach the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions.
- Purification processes such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione would involve its interaction with molecular targets such as enzymes or receptors. The compound may:
- Bind to active sites of enzymes, inhibiting or modulating their activity.
- Interact with cellular receptors, triggering or blocking specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Biological Activity
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 838814-74-7, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a benzyl group and a piperidine moiety, suggesting a diverse range of interactions with biological systems.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of research include:
- Antitumor Activity : Preliminary studies indicate that derivatives of purine compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The presence of the piperidine ring may enhance the compound's ability to interact with microbial targets, leading to antimicrobial activity.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antitumor | Significant inhibition of tumor cell lines | |
Anti-inflammatory | Modulation of cytokine release | |
Antimicrobial | Effective against certain bacterial strains |
Case Study: Antitumor Activity
In a study examining the effects of purine derivatives on cancer cell lines, this compound was tested against various human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. It was observed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may inhibit NF-kB signaling pathways involved in inflammation.
The proposed mechanism of action for this compound involves interaction with purinergic receptors and various intracellular signaling pathways. By binding to these receptors, the compound may modulate downstream effects that lead to altered cellular responses such as apoptosis or inflammation.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-8-6-7-11-23(13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-9-4-3-5-10-14/h3-5,9-10,13H,6-8,11-12H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDPKZAEZLBMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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